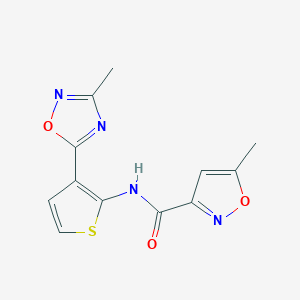

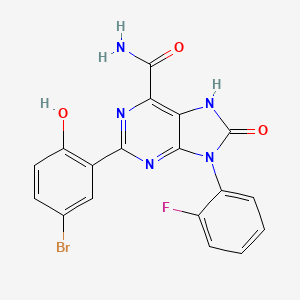

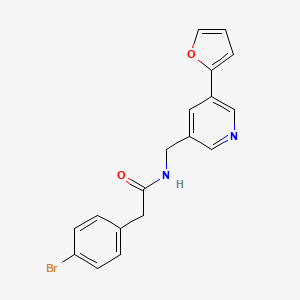

![molecular formula C14H11N5O2S B2361648 {[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile CAS No. 1223954-01-5](/img/structure/B2361648.png)

{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine class . Compounds in this class are often synthesized for their potential antiviral and antimicrobial activities . They are characterized by the presence of a triazole ring fused with a pyrazine ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via aromatic nucleophilic substitution . This involves the reaction of an aromatic compound with a nucleophile, leading to the substitution of a group on the aromatic ring .Scientific Research Applications

Antiviral and Antitumoral Properties

A study explored the antiviral and antitumoral properties of derivatives of [1,2,4]triazolo[4,3-a]pyrazin. The research emphasized the significance of subtle structural variations in the phenyl moiety, which were shown to influence biological properties toward either antiviral or antitumoral activity. The antitumoral mechanism was attributed to the inhibition of tubulin polymerization, suggesting the potential use of these derivatives in therapeutic applications (Jilloju et al., 2021).

Modulation of Adenosine Receptors

Another significant application involves the use of 1,2,4-triazolo[4,3-a]pyrazin-3-one as a scaffold for developing antagonists of adenosine human receptors. Specifically, the focus was on targeting the A2A receptor subtype, with some derivatives showing nanomolar affinity and high selectivity. These compounds have potential therapeutic implications, including the ability to counteract neurotoxicity in certain neurodegenerative disease models (Falsini et al., 2017).

Development of Novel Derivatives

The research efforts have also extended to the synthesis and study of properties of various novel derivatives involving [1,2,4]triazolo[4,3-a]pyrazin. These efforts are primarily directed toward understanding the biological potential and interaction with biological targets. For instance, studies on the synthesis of certain derivatives revealed insights into their probable effects on the activity of specific enzymes, indicating their potential in developing new therapeutic agents (Fedotov et al., 2022).

Antimicrobial Activity

Derivatives of [1,2,4]triazolo[4,3-a]pyrazin have been explored for their antimicrobial activity as well. Research in this area has led to the synthesis of novel compounds which were then subjected to screening against various bacteria and fungi. The results demonstrated significant antimicrobial activity, highlighting the potential use of these derivatives in combating infections (Suresh et al., 2016).

Enantioselective Production for Diabetes Treatment

An innovative application involves the enantioselective production of a chiral intermediate of the anti-diabetic drug, sitagliptin, by a novel isolate of Pseudomonas pseudoalcaligenes. This process underscores the significance of microbial bioreduction in pharmaceutical manufacturing, especially in the production of chiral intermediates for important therapeutic drugs (Wei et al., 2016).

Future Directions

Mechanism of Action

Mode of Action

The mode of action involves the compound’s interaction with its targets. Triazoles often inhibit enzymes or modulate receptor activity. For instance, some triazoles act as antimicrobial agents by inhibiting enzymes essential for cell wall synthesis in bacteria or fungi . The compound likely follows a similar pattern.

Action Environment

Environmental factors influence drug action:

: Dixit, D., Verma, P. K., & Marwaha, R. K. (2021). A review on ‘triazoles’: their chemistry, synthesis, and pharmacological potentials. Journal of the Iranian Chemical Society, 18(4), 2535–2565. Link

Properties

IUPAC Name |

2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S/c1-21-11-4-2-3-10(9-11)18-6-7-19-12(13(18)20)16-17-14(19)22-8-5-15/h2-4,6-7,9H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDNNGMOQDFECP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC#N)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

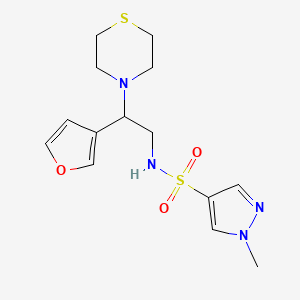

![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361580.png)

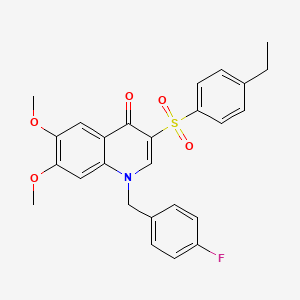

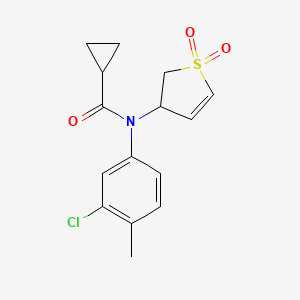

![1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2361582.png)

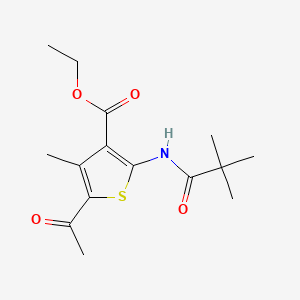

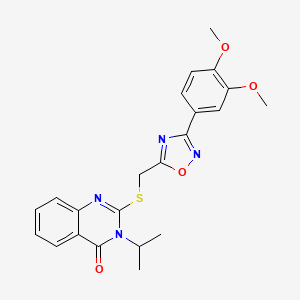

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)